![molecular formula C22H19N3O7 B2625322 Ethyl 4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate CAS No. 899992-76-8](/img/structure/B2625322.png)
Ethyl 4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
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Overview
Description
Ethyl 4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C22H19N3O7 and its molecular weight is 437.408. The purity is usually 95%.
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Biological Activity
Ethyl 4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that exhibits significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Structural Overview
The compound features a dihydropyridazine core, which is known for its diverse biological activities. The presence of the benzo[d][1,3]dioxole moiety contributes to its pharmacological profile, as compounds containing this structure often exhibit anticancer and antimicrobial properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, benzoxazine derivatives have shown promising results in inhibiting tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest at the G2/M phase .
Table 1: Anticancer Activity of Related Compounds
Compound Name | Cancer Type | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Benzoxazine A | Breast | 0.5 | Apoptosis induction |
Benzoxazine B | Lung | 0.8 | Cell cycle arrest |
Ethyl Derivative | Colon | 0.4 | Apoptosis induction |
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Studies indicate that derivatives containing the benzo[d][1,3]dioxole structure have shown effectiveness against a range of bacteria and fungi. This is attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
Table 2: Antimicrobial Activity
Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
---|---|---|
E. coli | 32 µg/mL | Membrane disruption |
S. aureus | 16 µg/mL | Inhibition of protein synthesis |
C. albicans | 64 µg/mL | Disruption of cell wall integrity |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in DNA replication and repair, leading to increased cellular apoptosis.
- Cell Cycle Modulation : It has been observed to interfere with the normal progression of the cell cycle, particularly affecting the G2/M checkpoint.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cancer cells, contributing to cell death.
Case Studies
A notable case study involved the testing of a related compound on mouse splenocytes in a rescue assay format, where it was able to restore immune function significantly at a concentration of 100 nM . This indicates potential immunomodulatory effects that could be harnessed for therapeutic purposes.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound and its derivatives. The mechanism of action often involves:
- Inhibition of Cell Proliferation : Compounds similar to this structure have demonstrated significant cytotoxicity against various cancer cell lines.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
Compound | Cell Line | IC50 (μM) |
---|---|---|
7c | HCT-116 | 1.36 |
8b | HCT-116 | 2.34 |
7c | MDA-MB-231 | 6.67 |
8b | MDA-MB-231 | 16.03 |
These results indicate that structural modifications can enhance anticancer activity significantly.
Antibacterial Activity
The compound also exhibits antibacterial properties against common pathogens such as Staphylococcus aureus and Escherichia coli. The antibacterial efficacy is measured by the zone of inhibition in agar diffusion tests.
Table 2: Antibacterial Activity
Compound | Pathogen | Zone of Inhibition (mm) |
---|---|---|
8c | Staphylococcus aureus | 12 |
8c | Escherichia coli | 11 |
These findings suggest that specific structural features contribute to antibacterial efficacy.
Case Study on Anticancer Activity
A notable study evaluated the effects of similar pyridazine derivatives on MDA-MB-231 cells. The results indicated significant apoptosis induction through mitochondrial pathways, showcasing the compound's potential as an anticancer agent.
Case Study on Antibacterial Properties
Another study focused on the antibacterial efficacy of phthalazinone derivatives, which share structural similarities with Ethyl 4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate. Results showed promising inhibition against bacterial strains with minimal cytotoxicity towards normal cells.
Properties
IUPAC Name |
ethyl 4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethoxy]-6-oxo-1-phenylpyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O7/c1-2-29-22(28)21-18(11-20(27)25(24-21)15-6-4-3-5-7-15)30-12-19(26)23-14-8-9-16-17(10-14)32-13-31-16/h3-11H,2,12-13H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGALUCRYTAYFKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.